molecular formula C14H13N3 B2355911 4-(1-methyl-1H-benzimidazol-2-yl)aniline CAS No. 60160-90-9

4-(1-methyl-1H-benzimidazol-2-yl)aniline

Cat. No.: B2355911
CAS No.: 60160-90-9
M. Wt: 223.279
InChI Key: UDWGXVIDMXDJOV-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-benzimidazol-2-yl)aniline is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene

Mechanism of Action

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes , which suggests that this compound may also interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Given the wide range of pharmacological activities associated with benzimidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall pharmacological activity.

Preparation Methods

The synthesis of 4-(1-methyl-1H-benzimidazol-2-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid. This reaction typically requires refluxing for several hours to obtain the desired product . Another method involves microwave-assisted synthesis, where a mixture of p-aminobenzoic acid and polyphosphoric acid is heated in a microwave oven, resulting in high yields of the product .

Chemical Reactions Analysis

4-(1-methyl-1H-benzimidazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzene ring are replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1-methyl-1H-benzimidazol-2-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

4-(1-methyl-1H-benzimidazol-2-yl)aniline can be compared with other benzimidazole derivatives, such as:

    2-(4-aminophenyl)benzimidazole: Similar in structure but differs in the position of the amino group.

    4-(1H-benzimidazol-2-yl)aniline: Lacks the methyl group on the benzimidazole ring.

    Benzaldehyde, 4-(1-methyl-1H-benzimidazol-2-yl)-: Contains an aldehyde group instead of an amino group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWGXVIDMXDJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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